molecular formula C7H6N2O4 B6284575 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid CAS No. 1545471-39-3

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid

Cat. No.: B6284575
CAS No.: 1545471-39-3
M. Wt: 182.13 g/mol
InChI Key: XBQACNILQWDZSD-UHFFFAOYSA-N
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Description

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring.

Properties

CAS No.

1545471-39-3

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-methoxycarbonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-8-2-4(3-9-5)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

XBQACNILQWDZSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium followed by carbonation with carbon dioxide to yield the desired carboxylic acid . Another method involves the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride, followed by cyclization with amidinium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-methanol derivatives.

Scientific Research Applications

Chemistry

Building Block for Heterocycles:
2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique pyrimidine structure allows for various modifications, leading to diverse chemical entities useful in pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties:
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activities. For instance, studies have shown that modifications to the carboxylic acid group can enhance the efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Potential:
Investigations into the antiviral properties of pyrimidine derivatives have revealed promising results against viruses like HIV and influenza. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis .

Medicinal Chemistry

Therapeutic Applications:
The compound is being explored for its potential use in drug development, particularly in targeting specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .

Case Studies:

  • A study demonstrated that a derivative of this compound showed significant activity against cancer cell lines by inducing apoptosis through caspase activation .
  • Another investigation highlighted its role in modulating immune responses, suggesting potential applications in autoimmune disease treatments .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialStaphylococcus aureus
Derivative AAntiviralHIV
Derivative BAnticancerCancer cell lines
Derivative CImmunomodulatoryImmune pathways

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
Pyrimidine Formationβ-dicarbonyl compound + guanidinePyrimidine ring formation
CarboxylationCO₂ under pressureIntroduction of carboxylic acid
MethoxycarbonylationMethoxycarbonyl chlorideIntroduction of methoxycarbonyl group

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyrimidine-5-carboxylic acid
  • 2-chloropyrimidine-5-carboxylic acid
  • 2-aminopyrimidine-5-carboxylic acid

Uniqueness

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antibacterial and anticancer therapies. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C7H7N2O4
Molecular Weight 169.14 g/mol
CAS Number 6486618
Solubility Soluble in organic solvents

Antibacterial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of carboxylic acid groups at the 5-position of pyrimidines against bacterial strains, demonstrating a higher efficacy compared to their ester counterparts .

  • Mechanism of Action : The compound targets enzymes involved in the methylerythritol phosphate pathway, crucial for isoprenoid biosynthesis, which is absent in mammals. This specificity allows for selective antibacterial activity without affecting human cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that this compound can inhibit the proliferation of cancer cells, particularly in lung adenocarcinoma models (A549 cells) and others .

  • Cytotoxicity Studies : The cytotoxic effects were assessed using MTT assays, where the compound demonstrated a dose-dependent reduction in cell viability. Notably, it exhibited lower toxicity towards non-cancerous cells compared to standard chemotherapeutic agents like cisplatin .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against Burkholderia pseudomallei.
    • Findings : The compound showed promising results as an inhibitor of IspF enzyme, leading to bacterial growth inhibition and stabilization of protein structures during thermal shift assays .
  • Anticancer Evaluation :
    • Objective : To assess the anticancer properties against A549 lung adenocarcinoma cells.
    • Results : The compound reduced cell viability significantly at concentrations of 100 µM, indicating its potential as an anticancer agent with favorable selectivity indices compared to existing treatments .

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